molecular formula C8H8N2O2S B13285941 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13285941
M. Wt: 196.23 g/mol
InChI Key: GCGPKFGRNTZIRG-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid ( 1872902-69-6) is a high-purity chemical reagent exclusively for research applications. This heterocyclic compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The molecule is functionalized with a but-3-yn-2-ylamino group at the 2-position and a carboxylic acid at the 5-position, providing two distinct sites for chemical modification and making it a valuable building block for constructing more complex molecules. The thiazole ring is a biologically active scaffold present in numerous FDA-approved drugs and experimental compounds with documented anticancer, antimicrobial, antifungal, and anti-inflammatory properties . The presence of the alkyne group in the structure offers a versatile handle for click chemistry applications, including the Huisgen 1,3-dipolar cycloaddition, facilitating the straightforward synthesis of conjugates or probes for chemical biology research. The carboxylic acid group allows for further derivatization into amides or esters, enabling fine-tuning of the compound's physicochemical properties. This product is intended for research purposes as a key synthetic intermediate. Researchers can utilize it in the discovery and development of novel therapeutic agents, particularly in structure-activity relationship (SAR) studies. It is supplied with guaranteed purity and stability. For handling and storage, refer to the associated Safety Data Sheet (SDS). This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-3-5(2)10-8-9-4-6(13-8)7(11)12/h1,4-5H,2H3,(H,9,10)(H,11,12)

InChI Key

GCGPKFGRNTZIRG-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Core Construction

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-halo carbonyl compounds and thiourea or related sulfur-nitrogen sources. A widely used approach is:

  • Cyclization of α-halo carbonyl compounds with thiourea : This classical method yields 2-aminothiazole derivatives efficiently. For example, bromination of β-ethoxyacrylamide followed by reaction with thiourea produces 2-aminothiazole-5-carboxamide derivatives in high yields (up to 95%) with minimal by-products.

  • Esterification and functional group manipulations : Starting from 2-methylthiazole-5-carboxylic acid, esterification with methanol under acidic conditions yields the methyl ester intermediate, which can be further functionalized.

Introduction of the Amino Side Chain with Alkyne Functionality

The but-3-yn-2-yl amino substituent can be introduced via nucleophilic substitution or amide bond formation strategies:

Protection and Deprotection Strategies

Given the sensitivity of the alkyne and amino groups, protection strategies are often employed:

Detailed Stepwise Synthetic Procedure (Representative Example)

Step No. Reaction Type Starting Material / Reagents Conditions Product / Intermediate Yield (%) Notes
1 Esterification 2-Methylthiazole-5-carboxylic acid + MeOH + H2SO4 Reflux overnight Methyl 2-methylthiazole-5-carboxylate High Acid-catalyzed esterification to protect carboxylic acid
2 Bromination Methyl ester + N-bromosuccinimide (NBS) + AIBN catalyst Reflux in solvent overnight Methyl 2-(dibromomethyl)thiazole-5-carboxylate High Selective α-bromination at methyl position
3 Single reduction Dibromomethyl compound + phosphite ester + base Room temperature, overnight Methyl 2-(bromomethyl)thiazole-5-carboxylate High Controlled reduction to monobromo intermediate
4 Amination (double Boc protection) Bromomethyl intermediate + di-tert-butyl iminodicarboxylate Room temperature, 12 h Boc-protected aminomethyl-thiazole ester High Introduction of protected amino group
5 Boc deprotection Boc-protected intermediate + 4 M HCl in ethyl acetate Room temperature, 12 h 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid methyl ester Moderate Mild acidic removal of Boc protecting groups
6 Side chain introduction Aminothiazole derivative + but-3-yn-2-yl amine + coupling agent Room temperature or reflux 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid Variable Amide bond formation or nucleophilic substitution to introduce alkyne amino side chain

Note: The above sequence is adapted and optimized from related synthetic methods for 2-aminothiazole-5-carboxylic acid derivatives.

Alternative Synthetic Approaches

Analytical Characterization

Typical characterization techniques for confirming structure and purity include:

Summary Table of Key Preparation Parameters

Parameter Description / Condition Reference(s)
Starting material 2-Methylthiazole-5-carboxylic acid
Key reagents Methanol, sulfuric acid, N-bromosuccinimide, thiourea, Boc-protecting agents, but-3-yn-2-yl amine
Reaction conditions Reflux (esterification, bromination), room temperature (amination, deprotection)
Protection strategy Boc protection of amino groups
Yields High yields (70–95%) for intermediate steps
Purification methods Recrystallization, chromatography
Characterization NMR, IR, MS, TLC

Chemical Reactions Analysis

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the alkyne moiety, leading to the formation of diketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the alkyne group, converting it into an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace a leaving group on the ring. This can lead to the formation of various substituted thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

    Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new inhibitors for specific biological targets.

    Medicine: The potential medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Aromatic vs. Aliphatic Substituents: Compounds like BAC and febuxostat feature aromatic substituents (e.g., chlorobenzyl, isobutoxyphenyl), which enhance π-π stacking interactions with target enzymes or receptors.
  • Electron-Withdrawing Groups : The 4-chlorobenzyl group in BAC increases electrophilicity, aiding in oxidative stress modulation, while the trifluoromethyl group in enhances lipophilicity and membrane permeability .
  • Methylene Spacer vs. Direct Linkage : Derivatives with a methylene spacer (e.g., BAC analogs) showed comparable xanthine oxidase inhibition to febuxostat but with altered binding kinetics, suggesting flexibility in scaffold design .

Pharmacological Targets

  • Antidiabetic Activity : BAC and its methylbenzyl analog act via AMPK pathway activation, reducing hepatic glucose production and enhancing insulin sensitivity in diabetic models .
  • Enzyme Inhibition : Febuxostat’s direct phenyl-thiazole linkage optimizes binding to xanthine oxidase’s molybdenum center, a feature absent in spacer-containing analogs .

Biological Activity

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the thiazole family. Its unique structural features, including a thiazole ring, an amino group, and a carboxylic acid functional group, contribute to its potential biological activities. This article explores the biological activity of this compound based on current research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid is C8H8N2O2SC_8H_8N_2O_2S, with a molecular weight of approximately 196.23 g/mol. The compound features a but-3-yn-2-yl group attached to the amino group at the second position of the thiazole ring, enhancing its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that thiazole derivatives exhibit diverse biological activities, including:

  • Antimicrobial Properties : Similar thiazole compounds have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid may possess antimicrobial activity.
  • Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory properties. Thiazoles have been implicated in modulating inflammatory pathways, which warrants further investigation into this specific compound .
  • Antidiabetic Activity : Thiazole derivatives have shown promise in regulating metabolic pathways associated with diabetes. The specific mechanisms through which 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid may exert similar effects are under active investigation.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid. Initial studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity. Molecular docking studies are being employed to elucidate these interactions further.

Case Studies

Several studies have investigated compounds structurally similar to 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid:

  • Antitumor Activity : A study focused on thiazole derivatives designed as anti-tumor agents found that certain derivatives exhibited high antiproliferative potency against leukemia cells. This suggests that similar compounds could be explored for their anticancer properties .
  • Inhibition Studies : Another study highlighted the inhibition of specific biological targets by thiazole derivatives, which could provide insights into the potential applications of 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid in cancer therapy and other diseases .

Comparative Analysis

The following table summarizes some thiazole derivatives and their notable biological activities:

Compound NameStructural FeaturesNotable Biological Activity
2-Amino-thiazoleBasic thiazole structureAntimicrobial properties
4-MethylthiazoleMethyl substitutionActive against various pathogens
2-(Pent-enyl)thiazolePentenyl groupDifferent reactivity profile

The unique butynyl substitution in 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid may enhance its lipophilicity and alter its interaction profiles compared to other thiazole derivatives, potentially leading to improved bioavailability and targeted action in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(but-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a thiazole-5-carboxylic acid core with a but-3-yn-2-yl amine group via amide bond formation. Key steps include:

  • Step 1 : Activation of the carboxylic acid using carbodiimides (e.g., EDC or DCC) to form an active ester intermediate.
  • Step 2 : Nucleophilic substitution with but-3-yn-2-yl amine under inert conditions (argon/nitrogen atmosphere) to prevent side reactions with the alkyne group.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.
    • Critical Parameters : Temperature control (<40°C) preserves the alkyne functionality, while solvent choice (e.g., DMF or THF) affects reaction kinetics .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the alkyne proton (δ ~2.5 ppm) and thiazole ring protons (δ 7.0–8.5 ppm).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₉H₈N₂O₂S: 208.0372 g/mol) .

Q. What solvent systems enhance the solubility of this compound for in vitro assays?

  • Approach : The carboxylic acid group confers pH-dependent solubility. Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers (pH >6), partial deprotonation improves solubility. Co-solvents like ethanol (≤10% v/v) can aid dissolution without denaturing proteins in bioassays .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyne chain length) impact bioactivity in thiazole derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Alkyne Functionality : The but-3-yn-2-yl group may enhance membrane permeability via lipophilic interactions. Compare with shorter (propargyl) or longer (pent-4-yn-2-yl) analogs to optimize target engagement.
  • Thiazole Core : Substitution at the 4-position (e.g., methyl groups) can sterically hinder or stabilize interactions with enzymatic active sites.
    • Experimental Design : Synthesize analogs and test against biological targets (e.g., kinases or GPCRs) using fluorescence polarization or SPR assays .

Q. What computational strategies predict binding modes of this compound with therapeutic targets?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., COX-2 or β-lactamases). Prioritize poses where the carboxylic acid forms hydrogen bonds with catalytic residues.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
    • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Troubleshooting Framework :

  • Pharmacokinetics : Evaluate metabolic stability (e.g., liver microsomes) to identify rapid degradation (e.g., esterase cleavage).
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out promiscuity.
    • Case Study : A related thiazole derivative showed poor in vivo anti-diabetic activity despite strong in vitro results due to rapid renal clearance .

Methodological Considerations

Q. What protocols mitigate risks associated with the alkyne group during handling?

  • Safety Measures :

  • Storage : Keep under argon at –20°C to prevent oxidation.
  • Reactivity : Avoid contact with heavy metals (e.g., Cu⁺) to prevent alkyne polymerization.
  • Waste Disposal : Quench with aqueous FeSO₄ to neutralize reactive intermediates .

Q. How to design a stability study for this compound under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation by LC-MS.
  • Light Sensitivity : Expose to UV (365 nm) and monitor photodegradation products.
  • Thermal Stability : Heat at 40–60°C and track decomposition kinetics .

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